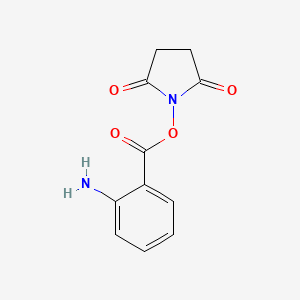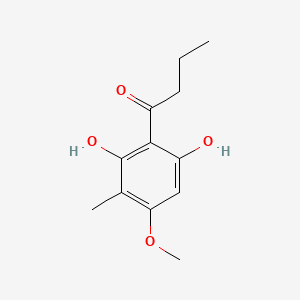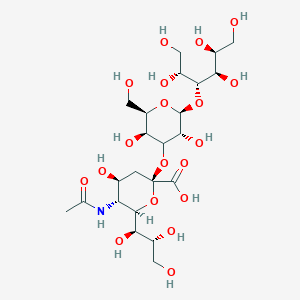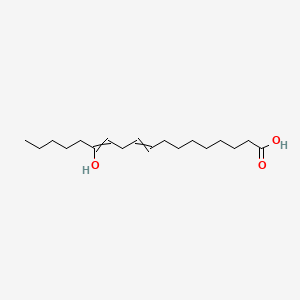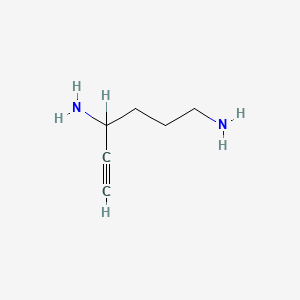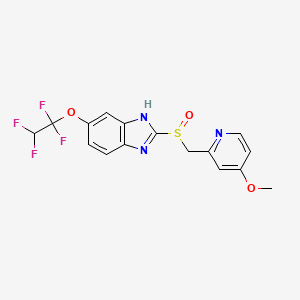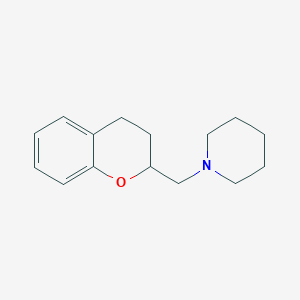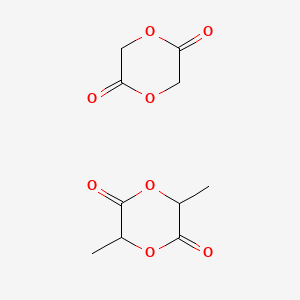
poly(D,L-lactide-co-glycolide)
描述
poly(D,L-lactide-co-glycolide), also known as polyglactin 910, is an absorbable, synthetic, usually braided suture material. It is manufactured by Ethicon Inc., a subsidiary of Johnson and Johnson. poly(D,L-lactide-co-glycolide) is primarily used for soft tissue approximation and ligation. It is known for its ability to maintain tensile strength for approximately two to three weeks in tissue and is completely absorbed by acid hydrolysis within 8-10 weeks .
作用机制
Target of Action
Vicryl, also known as polyglactin 910, is a synthetic, absorbable, usually braided suture . It is primarily used for soft tissue approximation and ligation . The primary targets of Vicryl are the tissues that need to be approximated or ligated during surgical procedures .
Mode of Action
Vicryl sutures interact with their targets (tissues) by providing mechanical support and holding the tissue edges together to promote healing . The suture maintains its tensile strength for approximately two to three weeks in tissue . It is completely absorbed by acid hydrolysis within 8-10 weeks .
Biochemical Pathways
It is known that vicryl is absorbed in the body through acid hydrolysis . This process involves the breaking down of the suture material by the action of water and body’s natural acids, leading to the eventual absorption and disappearance of the suture over time .
Pharmacokinetics
The pharmacokinetics of Vicryl involve its absorption, distribution, metabolism, and excretion (ADME). After being placed in tissue, Vicryl retains significant tensile strength for about two to three weeks . It is then gradually absorbed by the body through acid hydrolysis over a period of 8-10 weeks
Result of Action
The primary result of Vicryl’s action is the successful approximation and ligation of tissues during surgical procedures . By holding the tissue edges together, Vicryl sutures facilitate the natural healing process of the body. Over time, as the tissue heals, the suture is absorbed by the body, eliminating the need for suture removal .
Action Environment
The action, efficacy, and stability of Vicryl can be influenced by various environmental factors. For instance, Vicryl is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound . This can lead to high reactivity to the contaminants, poor wound healing, and eventually infection . Therefore, the environment in which Vicryl is used plays a crucial role in its effectiveness and safety.
准备方法
poly(D,L-lactide-co-glycolide) is a copolymer of lactide (a cyclic diester of lactic acid) and glycolide (a cyclic diester of glycolic acid). The synthetic route involves the ring-opening polymerization of these monomers. The reaction conditions typically include the use of a catalyst such as stannous octoate and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods involve large-scale polymerization reactors where the monomers are polymerized, followed by extrusion and braiding processes to form the suture material .
化学反应分析
poly(D,L-lactide-co-glycolide) undergoes hydrolysis, which is the primary reaction responsible for its degradation in the body. The hydrolysis of the ester bonds in the polymer backbone leads to the formation of lactic acid and glycolic acid, which are then metabolized by the body. This reaction is facilitated by the presence of water and occurs under physiological conditions. The major products formed from this reaction are lactic acid and glycolic acid .
科学研究应用
poly(D,L-lactide-co-glycolide) has a wide range of applications in scientific research, particularly in the fields of medicine and biology. It is commonly used in surgical procedures for wound closure, tissue approximation, and ligation. The absorbable nature of poly(D,L-lactide-co-glycolide) makes it ideal for use in internal tissues where suture removal is not feasible. Additionally, poly(D,L-lactide-co-glycolide) has been used in the development of drug delivery systems, where it serves as a biodegradable matrix for the controlled release of therapeutic agents. In the field of tissue engineering, poly(D,L-lactide-co-glycolide) scaffolds are used to support cell growth and tissue regeneration .
相似化合物的比较
poly(D,L-lactide-co-glycolide) is unique among suture materials due to its combination of strength, absorbability, and biocompatibility. Similar compounds include other synthetic absorbable sutures such as polyglycolic acid (Dexon), polydioxanone (PDS), and poliglecaprone 25 (Monocryl). Compared to these materials, poly(D,L-lactide-co-glycolide) offers a balance of tensile strength and absorption rate that makes it suitable for a wide range of surgical applications. Dexon, for example, has a faster absorption rate but lower tensile strength, while PDS has higher tensile strength but a slower absorption rate .
属性
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKNASZPVZHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-50-7, 107131-72-6 | |
| Record name | Poly-(DL)-lactide-co-glycolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80910517 | |
| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107760-14-5 | |
| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


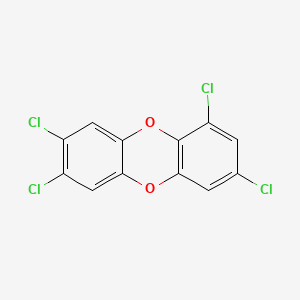
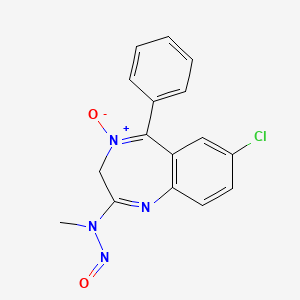
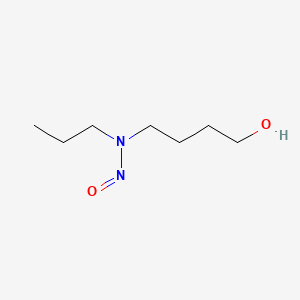
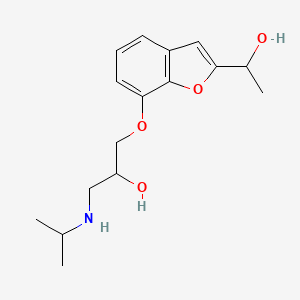
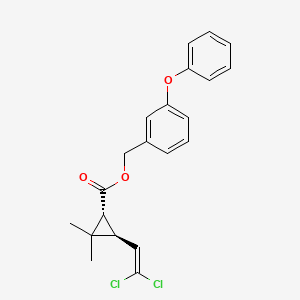
![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)
